![molecular formula C17H15N5O B3029262 3'-O-Methyluridine CAS No. 6038-59-1](/img/structure/B3029262.png)
3'-O-Methyluridine
Vue d'ensemble
Description
3’-O-Methyluridine is a modified nucleoside . It has an empirical formula of C10H14N2O6 and a molecular weight of 258.23 . It is used in comparative studies on the methylation of 2′ and 3′ hydroxyl groups of uridines in plant microRNAs .
Molecular Structure Analysis
The molecular structure of 3’-O-Methyluridine consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The InChI key is YKNATSNMFLEFRB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3’-O-Methyluridine is a solid substance with a storage temperature of -20°C . It has a density of 1.53±0.1 g/cm3 .
Applications De Recherche Scientifique
Bioinformatics and Computational Biology
In silico approaches benefit from 3’-O-methyluridine data:
For more information, you can refer to the MilliporeSigma product page and the research article on 2’-O- and 3’-O-methylated ribonucleosides . Additionally, explore its potential as an antitumor agent here . 📚🔍
Orientations Futures
Mécanisme D'action
Target of Action
3’-O-Methyluridine, also known as N3-methyluridine, is a pyrimidine nucleoside . It primarily targets ribosomal RNAs (rRNAs) in living organisms, where it is present as an RNA modification . This modification has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs . The role of rRNA is crucial in protein synthesis, where it provides a mechanism for decoding mRNA into amino acids and interacts with the tRNAs during translation .
Mode of Action
This modification likely influences the structure and function of the rRNA, potentially affecting the process of protein synthesis .
Biochemical Pathways
The biochemical pathways affected by 3’-O-Methyluridine involve the formation of modified ribonucleosides in RNA. The evolutionarily conserved proteins MnmE and GidA are known to catalyze the formation of two methyluridine derivatives at tRNA wobble positions . These modifications play a critical role in decoding NNG/A codons and maintaining the reading frame during mRNA translation .
Pharmacokinetics
Studies on similar compounds, such as [5‐3h]‐2′‐o‐methyluridine, suggest that these compounds are rapidly distributed throughout the body following intravenous administration . Three metabolites, namely uridine (M1), cytidine (M2), and uracil (M3), were identified as the major circulating components, representing 32.8%, 8.11%, and 23.6% of radioactivity area under the curve, respectively . Renal excretion accounted for about 52.7% of the dose .
Result of Action
The molecular and cellular effects of 3’-O-Methyluridine’s action are primarily related to its role in modifying rRNA. These modifications can influence the process of protein synthesis, potentially affecting the structure and function of proteins within the cell .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNATSNMFLEFRB-ZOQUXTDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346818 | |
Record name | 3'-O-Methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-Methyluridine | |
CAS RN |
6038-59-1 | |
Record name | 3'-O-Methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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